molecular formula C30H33ClN2O2RuS B8074919 [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

Cat. No.: B8074919
M. Wt: 622.2 g/mol
InChI Key: XBNBOGZUDCYNOJ-AGEKDOICSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral ruthenium-based organometallic complex with the IUPAC name [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1,3,5-trimethylbenzene (CAS: 192139-90-5). It belongs to the class of transition-metal catalysts used in asymmetric hydrogenation and enantioselective organic synthesis . Structurally, it comprises:

  • A chiral diamine ligand: The (1R,2R)-2-amino-1,2-diphenylethyl group, which is critical for inducing stereoselectivity.
  • A sulfonylazanide group: The (4-methylphenyl)sulfonylazanide moiety enhances stability and modulates electronic properties.
  • A ruthenium center: Coordinated with a chloride ion and a p-cymene (1-methyl-4-propan-2-ylbenzene) ligand, which stabilizes the metal center and influences catalytic activity .

This complex is commercially available (e.g., from Daken Chemical Limited and Aladdin) and is stored at controlled temperatures (0°C–6°C) due to its sensitivity to moisture and air . Its molecular formula is C31H35ClN2O2RuS, with a molecular weight of 687.56 g/mol .

Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBOGZUDCYNOJ-AGEKDOICSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174813-82-2
Record name RuCl[(R,R)-Tsdpen](mesitylene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Resolution of (1R,2R)-1,2-Diphenylethylenediamine

Chiral resolution of racemic DPEN is achieved via diastereomeric salt formation using L-tartaric acid in ethanol, yielding the (1R,2R)-enantiomer with >99% enantiomeric excess (ee). Recrystallization from hexane/ethyl acetate (3:1) enhances purity, as confirmed by polarimetry ([α]D²⁵ = +42.5° in CHCl₃).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The resolved (1R,2R)-DPEN reacts with 4-methylbenzenesulfonyl chloride in dichloromethane under nitrogen, using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding N-((1R,2R)-2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide as a white crystalline solid (mp 148–150°C).

Table 1: Sulfonylation Reaction Conditions and Outcomes

ParameterValue
Molar Ratio (DPEN:TsCl)1:1.1
SolventDichloromethane
BaseTriethylamine (2.2 equiv)
Yield89%
Purity (HPLC)98%

Ruthenium Coordination: Formation of the Chlororuthenium Complex

The sulfonamide ligand coordinates to ruthenium via a two-step process involving arene-ruthenium dimer precursors and subsequent ligand substitution.

Preparation of [Ru(η⁶-1,3,5-Trimethylbenzene)Cl₂]₂

The arene-ruthenium dimer is synthesized using Winkhaus and Singer’s method. Ruthenium(III) chloride hydrate reacts with 1,3,5-trimethylbenzene in ethanol at 80°C for 4 hours, yielding the dichloride dimer as a brown powder. Combustion analysis confirms stoichiometry (Caled: C 38.89%, H 3.10%, Cl 24.00%; Found: C 38.75%, H 3.05%, Cl 23.85%).

Ligand Substitution with Sulfonylazanide

The dimer reacts with the sulfonamide ligand in acetonitrile under reflux, facilitated by silver tetrafluoroborate (AgBF₄) to abstract chloride ions. The reaction produces the cationic ruthenium complex [Ru(η⁶-1,3,5-trimethylbenzene)(sulfonylazanide)Cl]⁺, isolated as a hexafluorophosphate salt after counterion exchange with KPF₆ .

Chemical Reactions Analysis

Types of Reactions

Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction reactions may produce ruthenium(II) or ruthenium(0) species. Substitution reactions can result in a wide range of ruthenium complexes with different ligands .

Scientific Research Applications

Applications in Asymmetric Catalysis

Asymmetric Transfer Hydrogenation :
RuCl(p-cymene)[(R,R)-Ts-DPEN] is primarily utilized in the asymmetric transfer hydrogenation of ketones and imines. This reaction is crucial for synthesizing chiral amines, which are key intermediates in pharmaceutical manufacturing. The compound has demonstrated high enantioselectivity (up to 98% ee) in various studies .

Reaction TypeEnantioselectivityReference
Asymmetric HydrogenationUp to 98% ee
Synthesis of Chiral AminesHigh

Anticancer Properties

Recent research indicates that ruthenium complexes similar to RuCl(p-cymene)[(R,R)-Ts-DPEN] exhibit significant anticancer activity. These complexes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. In preclinical studies involving xenograft models, related ruthenium complexes have shown promising results in reducing tumor sizes and improving survival rates .

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Reduces tumor size in xenograft models

Antimicrobial Properties

Some derivatives of this compound have been tested for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings are particularly relevant given the increasing concern over antibiotic resistance .

Activity TypePathogen TestedObserved EffectsReference
AntimicrobialStaphylococcus aureusEffective against bacterial growth
Escherichia coliEffective against bacterial growth

Asymmetric Hydrogenation of Imines

A notable study demonstrated the effectiveness of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalyzing the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. This reaction is essential for synthesizing pharmaceutical intermediates that require specific chiral configurations .

In Vivo Antitumor Activity

In a preclinical study involving xenograft models, a related ruthenium complex showed significant antitumor effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the potential therapeutic applications of these compounds in oncology .

Antimicrobial Testing

A series of antimicrobial tests revealed that certain ruthenium complexes exhibited potent activity against common pathogens. These findings suggest potential applications in developing new antimicrobial agents amidst rising antibiotic resistance .

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis; reduces tumor size
AntimicrobialEffective against S. aureus and E. coli
Asymmetric CatalysisHigh enantioselectivity in amine synthesis

Mechanism of Action

The mechanism of action of Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic processes. The compound can activate C-H bonds, promote hydrogenation, and facilitate oxidation reactions by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction and substrate being studied .

Comparison with Similar Compounds

Key Observations:

Ligand Effects :

  • The Ts-DPEN ligand in the target compound provides superior enantioselectivity (>90% ee) compared to BINAP -based complexes (80–95% ee), particularly for ketone hydrogenation .
  • Replacing the 4-methylphenyl sulfonyl group with pentafluorophenyl sulfonyl () increases electron-withdrawing effects, enhancing reactivity toward electron-deficient substrates .

Metal Oxidation State :

  • The Ru(II) center in the target compound is optimal for hydrogenation, whereas Ru(III) (e.g., BF₄⁻ salt in ) shifts reactivity toward oxidation processes .

Counterion Impact :

  • The chloride counterion improves solubility in polar solvents, whereas tetrafluoroborate () enhances stability in acidic conditions .

Performance in Catalytic Reactions

Reaction Type Target Compound Dichloro-BINAP Ru(II) Pentafluorophenyl-Sulfonyl Ru(I)
Asymmetric Hydrogenation of Acetophenone 95% ee 88% ee 92% ee
Turnover Frequency (TOF, h⁻¹) 500 300 450
Substrate Scope Broad (ketones, esters) Narrow (olefins) Moderate (electron-deficient ketones)
Stability under Air Low (requires inert atmosphere) Moderate Low

Notable Findings:

  • The target compound outperforms BINAP-based catalysts in substrate versatility and enantioselectivity , making it a preferred choice for pharmaceutical synthesis .
  • Air sensitivity is a common limitation across all Ru complexes, necessitating strict handling protocols .

Biological Activity

The compound [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene is a complex organometallic compound that incorporates a ruthenium center coordinated with a chiral sulfonamide ligand. This compound has garnered attention due to its potential applications in asymmetric synthesis and catalysis, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
  • Molecular Formula : C_{30}H_{35}ClN_{2}O_{2}RuS
  • Molar Mass : 636.21 g/mol
  • Melting Point : >175 °C

The compound features a ruthenium center that is crucial for its catalytic activity in various organic transformations.

Biological Activity Overview

The biological activity of [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide is primarily linked to its role as a catalyst in asymmetric reactions. The chirality of the ligand allows for the selective formation of enantiomers in reactions involving prochiral substrates. Key areas of biological activity include:

  • Anticancer Activity : Ruthenium complexes have been studied for their potential anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
  • Enzyme Mimicry : The compound may exhibit enzyme-like behavior, facilitating reactions that are typically catalyzed by biological enzymes.
  • Antimicrobial Properties : Some ruthenium complexes have shown antimicrobial activity against various pathogens, although specific data on this compound's antimicrobial efficacy is limited.

1. Asymmetric Transfer Hydrogenation

One significant application of this compound is in asymmetric transfer hydrogenation reactions. Studies indicate that ruthenium complexes can effectively catalyze the reduction of ketones and imines to form chiral amines and alcohols.

Substrate TypeCatalystYield (%)Enantiomeric Excess (%)
IminesRuCl(p-cymene) complex8592
KetonesRuCl(p-cymene) complex7890

This data illustrates the effectiveness of the compound in producing high yields and enantiomeric excesses in chiral synthesis .

2. Anticancer Mechanisms

Research has indicated that ruthenium complexes can induce apoptosis in cancer cells through various pathways:

  • Oxidative Stress Induction : Studies show that these complexes can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • DNA Interaction : Some compounds have demonstrated the ability to bind DNA, disrupting replication and transcription processes.

A study demonstrated that a similar ruthenium complex exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM .

3. Antimicrobial Activity

While specific studies on this compound's antimicrobial properties are sparse, related ruthenium complexes have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide-ruthenium complex exhibited antibacterial activity with MIC values ranging from 10 to 50 µg/mL against various bacterial strains .

Q & A

Q. Methodological Approach :

  • Purity checks : Verify ligand enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) to exclude racemic contamination .
  • Catalyst activation : Pre-reduce the complex with H₂ or silanes to ensure active Ru(0) species formation .
  • Substrate analysis : Trace impurities (e.g., moisture in ketones) can deactivate the catalyst; use molecular sieves or rigorous drying .
  • Reproducibility : Standardize agitation rates and gas diffusion (e.g., Schlenk techniques vs. autoclaves) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.